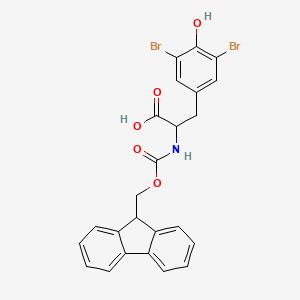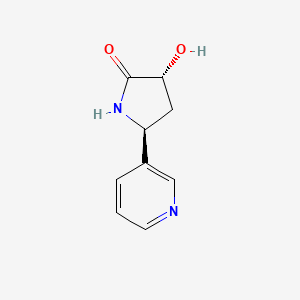
3-trans-Hydroxy Norcotinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-trans-Hydroxy Norcotinine is a metabolite of nicotine, which is primarily found in tobacco products. It is formed through the metabolic processes in the human body and is often used as a biomarker for nicotine exposure. This compound is of significant interest in the fields of toxicology and pharmacology due to its role in nicotine metabolism and its potential effects on human health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-trans-Hydroxy Norcotinine typically involves the hydroxylation of norcotinine. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of nicotine and its metabolites . The synthetic route involves the use of deuterium-labeled internal standards and solid phase extraction techniques to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the methodologies used in laboratories, such as LC-MS/MS, can be scaled up for industrial purposes if needed .
Analyse Chemischer Reaktionen
Types of Reactions
3-trans-Hydroxy Norcotinine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more oxidized metabolites.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites of norcotinine, which can be analyzed using techniques like LC-MS/MS .
Wissenschaftliche Forschungsanwendungen
3-trans-Hydroxy Norcotinine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine and serotonin. This interaction is crucial for understanding the addictive properties of nicotine and its effects on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-trans-Hydroxy Norcotinine include:
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows for its use as a specific biomarker in studies related to nicotine metabolism and exposure .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(3R,5S)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m0/s1 |
InChI-Schlüssel |
FSKXGZNNGSEMFP-JGVFFNPUSA-N |
Isomerische SMILES |
C1[C@H](NC(=O)[C@@H]1O)C2=CN=CC=C2 |
Kanonische SMILES |
C1C(NC(=O)C1O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)
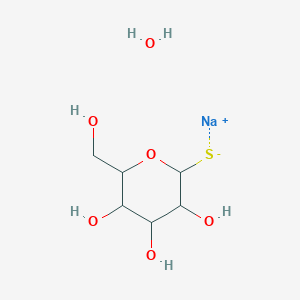
![N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine](/img/structure/B13401421.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
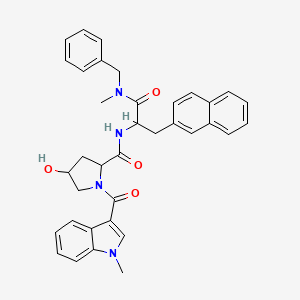
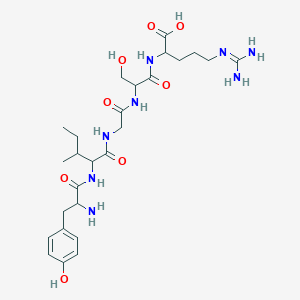
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)

